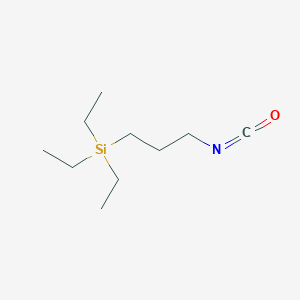
Triethyl(3-isocyanatopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(3-isocyanatopropyl)silane (TESIC) is a chemical compound with the formula C11H23NO2Si. It is a colorless liquid with a pungent odor and is used in various scientific research applications. TESIC is an organosilicon compound that contains both a silicon atom and an isocyanate group. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
Triethyl(3-isocyanatopropyl)silane contains an isocyanate group that is highly reactive and can react with various nucleophiles, including water, alcohols, and amines. The reaction of Triethyl(3-isocyanatopropyl)silane with nucleophiles leads to the formation of urea or carbamate groups, which are widely used in the synthesis of various organic compounds. Triethyl(3-isocyanatopropyl)silane can also undergo various reactions such as hydrolysis, oxidation, and reduction.
Effets Biochimiques Et Physiologiques
Triethyl(3-isocyanatopropyl)silane is not intended for use in drug development or medical applications. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that Triethyl(3-isocyanatopropyl)silane is highly toxic and can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it should be handled with care and in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. It can be used in various chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. However, Triethyl(3-isocyanatopropyl)silane also has some limitations, including its high toxicity, which requires careful handling and disposal. It is also highly reactive and can react with various nucleophiles, which can complicate the synthesis of organic compounds.
Orientations Futures
There are several future directions for the research and development of Triethyl(3-isocyanatopropyl)silane. One area of interest is the synthesis of new organic compounds using Triethyl(3-isocyanatopropyl)silane as a reagent. Another area of interest is the development of new methods for the preparation of isocyanate-functionalized polymers and surface modification of various materials. Further research is also needed to understand the biochemical and physiological effects of Triethyl(3-isocyanatopropyl)silane and its potential applications in drug development and medical applications.
Conclusion:
In conclusion, Triethyl(3-isocyanatopropyl)silane is a versatile chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. However, it also has some limitations, including its high toxicity, which requires careful handling and disposal. Further research is needed to understand the potential applications of Triethyl(3-isocyanatopropyl)silane in drug development and medical applications.
Méthodes De Synthèse
Triethyl(3-isocyanatopropyl)silane can be synthesized using various methods, including the reaction of 3-isocyanatopropyl chloride with triethylsilane in the presence of a base such as sodium hydride. Another method involves the reaction of 3-aminopropyltriethoxysilane with phosgene to form Triethyl(3-isocyanatopropyl)silane. The synthesis of Triethyl(3-isocyanatopropyl)silane is a complex process that requires careful handling and attention to safety.
Applications De Recherche Scientifique
Triethyl(3-isocyanatopropyl)silane has many applications in scientific research, including the synthesis of various organic compounds such as polyurethanes, polyureas, and isocyanates. It is also used as a reagent in chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. Triethyl(3-isocyanatopropyl)silane is also used in the production of adhesives, coatings, and sealants.
Propriétés
Numéro CAS |
17067-62-8 |
|---|---|
Nom du produit |
Triethyl(3-isocyanatopropyl)silane |
Formule moléculaire |
C10H21NOSi |
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
triethyl(3-isocyanatopropyl)silane |
InChI |
InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |
Clé InChI |
HJLLHEIHBHLBIP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN=C=O |
SMILES canonique |
CC[Si](CC)(CC)CCCN=C=O |
Synonymes |
Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



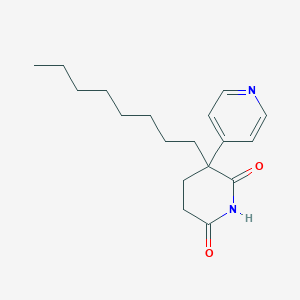
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
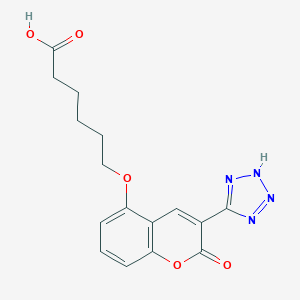
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
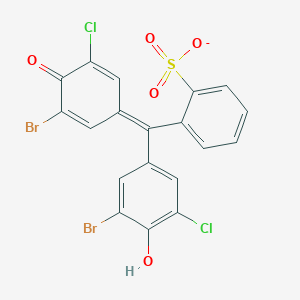
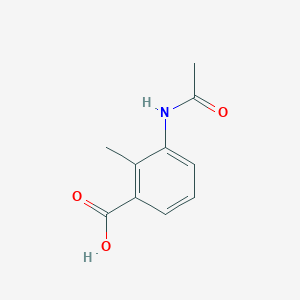
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
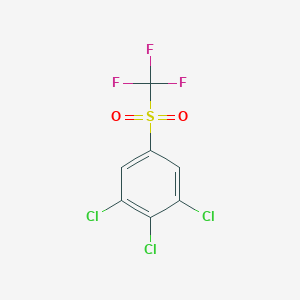
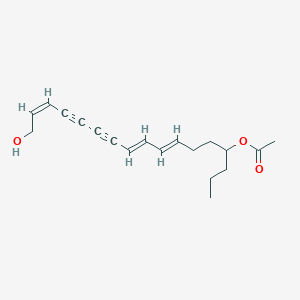
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
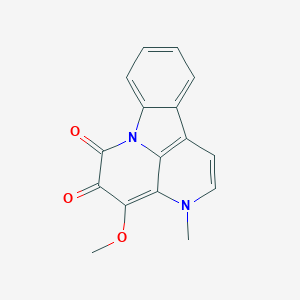
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)